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Compound of Interest

Compound Name: LY900009

Cat. No.: B608750

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical data and clinical trial results
for LY900009, a potent, orally bioavailable small molecule inhibitor of Notch signaling through
the selective inhibition of y-secretase. This document is intended to offer an objective overview
to researchers, scientists, and professionals involved in drug development, presenting
available data to inform future research and development strategies.

Executive Summary

LY900009 demonstrated potent Notch signaling inhibition in preclinical studies, translating to a
well-defined safety and pharmacodynamic profile in a Phase | clinical trial. While preclinical
models suggested significant anti-tumor efficacy, the clinical trial primarily established the
maximum tolerated dose and schedule, with limited anti-tumor responses observed as a
monotherapy. A key finding from the clinical study was that the recommended dose for further
studies exceeds the target inhibition level identified in preclinical models as necessary for
tumor regression, suggesting that achieving the required therapeutic window in humans is
feasible. However, a notable gap exists in the publicly available, detailed quantitative preclinical
efficacy and toxicology data, which limits a direct, in-depth comparison with clinical outcomes.

Data Presentation
Table 1: Preclinical Data Summary for LY900009
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Parameter

Finding

Source

Mechanism of Action

Selective inhibitor of y-
secretase, leading to the

inhibition of Notch signaling.

[1]

In Vitro Potency (IC50)

0.005 - 20 nM in various tumor

and endothelial cell lines.

[1]

In Vivo Efficacy

A single oral dose of 3 mg/kg
in a rat model led to inhibition
of angiogenesis and tumor
regression in Notch-dependent

tumor models.

[1]

Toxicology

Preclinical toxicology studies
indicated that daily dosing
resulted in gastroenteropathy.
This finding directly influenced
the clinical trial dosing

schedule.

[2]

Table 2: Clinical Trial Data Summary for LY900009

(Phase 1)
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Parameter

Finding

Source

Study Design

First-in-human, dose-
escalation study in patients

with advanced cancer.

[3]

Patient Population

35 patients with advanced

solid tumors.

[3]

Dosing Regimen

Oral, thrice weekly (Monday,
Wednesday, Friday) on a 28-
day cycle. Doses ranged from

2 mg to 60 mg.

[3]

Maximum Tolerated Dose
(MTD)

30 mg, administered thrice

weekly.

[3]

Dose-Limiting Toxicity (DLT)

Grade 3 mucosal inflammation

observed at the 30 mg dose.

[3]

Common Adverse Events
(AEs)

Diarrhea (46%), vomiting
(34%), anorexia (31%),
nausea (31%), and fatigue
(23%).

[3]

Pharmacokinetics (PK)

Rapid absorption with a
median time to maximum
concentration (tmax) of 1-4

hours post-dose.

[3]

Pharmacodynamics (PD)

Dose-dependent inhibition of
plasma amyloid-3 peptide (a
surrogate marker of y-

secretase inhibition), with 80-

90% inhibition observed in the

30 mg to 60 mg cohorts.

[3]

Anti-tumor Activity

No complete or partial
responses were observed.
Five patients (14%)

experienced stable disease.

[2](3]

© 2025 BenchChem. All rights reserved. 3/8

Tech Support


https://pubmed.ncbi.nlm.nih.gov/26798966/
https://pubmed.ncbi.nlm.nih.gov/26798966/
https://pubmed.ncbi.nlm.nih.gov/26798966/
https://pubmed.ncbi.nlm.nih.gov/26798966/
https://pubmed.ncbi.nlm.nih.gov/26798966/
https://pubmed.ncbi.nlm.nih.gov/26798966/
https://pubmed.ncbi.nlm.nih.gov/26798966/
https://pubmed.ncbi.nlm.nih.gov/26798966/
https://www.researchgate.net/publication/291386322_A_first-in-human_phase_I_study_of_the_oral_Notch_inhibitor_LY900009_in_patients_with_advanced_cancer
https://pubmed.ncbi.nlm.nih.gov/26798966/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608750?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

Experimental Protocols

Preclinical In Vivo Efficacy Study (Rat Model) A detailed experimental protocol for the
preclinical in vivo efficacy study is not publicly available. The available information states that a
single 3 mg/kg oral dose of LY900009 was administered to rats with Notch-dependent tumors,
which resulted in the inhibition of angiogenesis and subsequent tumor regression. The specific
tumor models and the quantitative extent of tumor regression have not been disclosed in the

available literature.[1]

Phase | Clinical Trial (NCT01158404) The first-in-human Phase | trial was a dose-escalation
study involving 35 patients with advanced cancer.[3] The primary objective was to determine
the MTD of LY900009. Patients received oral doses of LY900009 three times a week. The
study monitored for adverse events, pharmacokinetics, and pharmacodynamics.
Pharmacodynamic assessment included the measurement of plasma amyloid-3 levels as a

surrogate marker for y-secretase inhibition.[3]

Visualizations
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Caption: Mechanism of Action of LY900009 in the Notch Signaling Pathway.
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Caption: High-level workflow of the LY900009 Phase | clinical trial.

Comparison and Discussion

The transition of LY900009 from preclinical to clinical development reveals a generally
consistent, albeit incomplete, narrative. Preclinically, the compound demonstrated high potency
against its target, Notch signaling, with in vitro IC50 values in the low nanomolar range.[1] This
potency translated to in vivo anti-tumor activity in a rat model at a relatively low oral dose.[1] A
critical preclinical finding was the gastrointestinal toxicity associated with daily dosing, which
proactively informed the design of a less frequent, thrice-weekly dosing schedule for the Phase
| clinical trial.[2]

The clinical trial successfully established a manageable safety profile for this intermittent dosing
schedule, with an MTD of 30 mg.[3] The observed adverse events, primarily gastrointestinal in
nature, were consistent with the preclinical toxicology signals.[2][3] Importantly, the
pharmacodynamic data from the clinical trial confirmed potent target engagement in humans,
with significant inhibition of the surrogate marker, plasma amyloid-3, at doses of 30 mg and
above.[3] This level of inhibition was reported to exceed the threshold for anti-tumor activity
predicted from preclinical models, indicating that a potentially therapeutic dose level is
achievable in patients.[3]

However, the clinical anti-tumor activity of LY900009 as a monotherapy was modest, with no
objective responses and stable disease in a small subset of patients.[3] This contrasts with the
more definitive "tumor regression"” reported in preclinical models.[1] This discrepancy could be
attributed to several factors, including the heterogeneity of advanced cancers in the patient
population, the specific preclinical models used (which are not publicly detailed), and the
inherent differences between animal models and human physiology.
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Conclusion

LY900009 is a potent inhibitor of Notch signaling with a clear mechanism of action that has
been validated in both preclinical and clinical settings. The preclinical data effectively guided
the clinical development, particularly in establishing a safe dosing schedule. While the clinical
trial did not demonstrate significant monotherapy efficacy in a broad advanced cancer
population, it successfully identified a dose and schedule that achieves a level of target
inhibition predicted to be therapeutic based on preclinical studies.

For future research, a more detailed public disclosure of preclinical efficacy data, including the
specific tumor models and the extent of tumor growth inhibition, would be invaluable for a more
robust comparison and to better understand the disconnect between preclinical and clinical
anti-tumor activity. Further clinical investigation of LY900009 may be warranted, potentially in
combination with other agents or in more specific, Notch-dependent tumor types, to fully
elucidate its therapeutic potential.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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